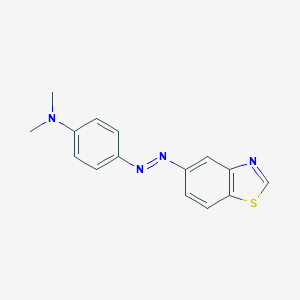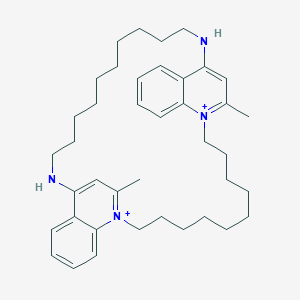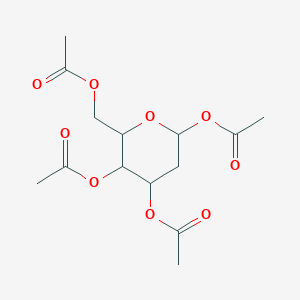
2,6-Bis(alpha-hydroxybenzyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(alpha-hydroxybenzyl)pyridine, also known as DHBP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DHBP is a pyridine derivative that is synthesized through a multistep process.
作用机制
The mechanism of action of 2,6-Bis(alpha-hydroxybenzyl)pyridine is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
2,6-Bis(alpha-hydroxybenzyl)pyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity and is well-tolerated by animals. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2,6-Bis(alpha-hydroxybenzyl)pyridine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more water-soluble forms of this compound and studying the long-term effects of this compound on animals.
Conclusion
In conclusion, this compound is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, as well as cancer, diabetes, and cardiovascular diseases. This compound is relatively easy to synthesize and is stable under normal laboratory conditions, but has some limitations for lab experiments. Future research could focus on further investigating the mechanism of action of this compound and studying its potential use in the treatment of other diseases.
合成方法
The synthesis of 2,6-Bis(alpha-hydroxybenzyl)pyridine involves a multistep process that begins with the reaction of 2,6-lutidine with paraformaldehyde to form 2,6-bis(formylmethyl)pyridine. This intermediate compound is then reacted with sodium borohydride to form 2,6-bis(methanolmethyl)pyridine. The final step involves the reaction of this compound with benzyl chloride to form this compound.
科学研究应用
2,6-Bis(alpha-hydroxybenzyl)pyridine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
[6-[hydroxy(phenyl)methyl]pyridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C19H17NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13,18-19,21-22H |
InChI 键 |
BLYVGYMKKWGWCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)









![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)



